molecular formula C27H25ClN2OS B300015 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide

Katalognummer: B300015
Molekulargewicht: 461 g/mol
InChI-Schlüssel: SVCXMHCFIAFRBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Cetirizine, which is a second-generation antihistamine drug used to treat allergies and allergic rhinitis. However, in recent years, researchers have explored the potential of Cetirizine in other areas, including scientific research.

Wirkmechanismus

Cetirizine works by blocking the H1 histamine receptor, which is responsible for the allergic response. By blocking this receptor, Cetirizine can reduce the symptoms of allergies such as itching, sneezing, and runny nose. Additionally, Cetirizine has been shown to have an inhibitory effect on the release of histamine from mast cells, which are involved in the allergic response.
Biochemical and physiological effects
Cetirizine has been shown to have a low affinity for the central nervous system, which means that it does not cause drowsiness or sedation. Additionally, Cetirizine has a long half-life, which means that it can be taken once a day, making it a convenient treatment option for patients.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Cetirizine in lab experiments is its availability and low cost. Additionally, Cetirizine has a well-established safety profile, which makes it a suitable candidate for preclinical studies. However, one of the limitations of using Cetirizine in lab experiments is its specificity. As Cetirizine targets the H1 histamine receptor, it may not be suitable for studies that involve other receptors or pathways.

Zukünftige Richtungen

There are several future directions for the use of Cetirizine in scientific research. One potential area is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Cetirizine has been shown to have potential anticancer properties, and further studies are needed to explore its potential as an anticancer drug. Finally, Cetirizine has also been shown to have potential neuroprotective effects, and further studies are needed to explore its potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion
In conclusion, Cetirizine is a promising compound that has potential applications in various areas of scientific research. Its low cost, availability, and safety profile make it a suitable candidate for preclinical studies. Further research is needed to explore its potential in the treatment of autoimmune diseases, cancer, and neurological disorders.

Synthesemethoden

The synthesis of Cetirizine involves the reaction of 4-chlorobenzhydryl chloride with 2-aminothiazole to form the intermediate compound 4-(4-chlorobenzhydryl)thiazol-2-amine. This intermediate compound is then reacted with 2,4-dimethylbenzyl chloride and phenylacetyl chloride to form the final product, Cetirizine.

Wissenschaftliche Forschungsanwendungen

Cetirizine has been widely studied for its potential applications in scientific research. One of the main areas of research is its use as a modulator of the immune system. Studies have shown that Cetirizine can inhibit the release of pro-inflammatory cytokines, which are involved in the immune response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research is its potential use in cancer treatment. Studies have shown that Cetirizine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This makes it a potential candidate for the development of anticancer drugs.

Eigenschaften

Molekularformel

C27H25ClN2OS

Molekulargewicht

461 g/mol

IUPAC-Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C27H25ClN2OS/c1-4-24-26(21-11-13-22(28)14-12-21)29-27(32-24)30(23-15-10-18(2)16-19(23)3)25(31)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3

InChI-Schlüssel

SVCXMHCFIAFRBO-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Kanonische SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.